

Spectroscopic Profile of Geranyl Crotonate: A Technical Guide

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Compound of Interest

Compound Name: *Geranyl crotonate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Geranyl crotonate**, a terpene ester with applications in the fragrance and chemical industries. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

Geranyl crotonate, with the IUPAC name [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-but-2-enoate, is formed from the esterification of geraniol and crotonic acid^[1]. Its molecular formula is C₁₄H₂₂O₂ and it has a molecular weight of approximately 222.32 g/mol ^[1]. It is characterized as a colorless mobile liquid with a fragrant odor^[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for **Geranyl crotonate**.

¹H NMR Spectroscopy

The proton NMR spectrum of **Geranyl crotonate** is expected to show distinct signals for the protons in both the geranyl and crotonate moieties. Protons on the double bonds will appear in

the downfield region (δ 5.0-7.0 ppm), while the methyl and methylene protons will be found in the upfield region.

Table 1: Predicted ^1H NMR Data for **Geranyl Crotonate**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2' (Crotonate)	6.9 - 7.1	dq	Not available
H-3' (Crotonate)	5.8 - 5.9	dq	Not available
H-1 (Geranyl)	4.6 - 4.7	d	Not available
H-2 (Geranyl)	5.3 - 5.4	t	Not available
H-6 (Geranyl)	5.0 - 5.1	t	Not available
H-4, H-5 (Geranyl)	2.0 - 2.2	m	Not available
H-4' (Crotonate, CH_3)	1.8 - 1.9	dd	Not available
H-8 (Geranyl, CH_3)	1.7	s	Not available
H-9 (Geranyl, CH_3)	1.6	s	Not available
H-10 (Geranyl, CH_3)	1.6	s	Not available

Note: The data presented is based on predicted values and may vary from experimental results.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal.

Table 2: Predicted ^{13}C NMR Data for **Geranyl Crotonate**

Carbon	Predicted Chemical Shift (δ , ppm)
C-1' (C=O)	166.0 - 167.0
C-2' (=CH)	144.0 - 145.0
C-3' (=CH)	122.0 - 123.0
C-3 (Geranyl, =C)	142.0 - 143.0
C-7 (Geranyl, =C)	131.0 - 132.0
C-2 (Geranyl, =CH)	118.0 - 119.0
C-6 (Geranyl, =CH)	123.0 - 124.0
C-1 (Geranyl, -O-CH ₂ -)	61.0 - 62.0
C-4 (Geranyl, -CH ₂ -)	39.0 - 40.0
C-5 (Geranyl, -CH ₂ -)	26.0 - 27.0
C-4' (Crotonate, -CH ₃)	18.0 - 19.0
C-8 (Geranyl, -CH ₃)	16.0 - 17.0
C-9 (Geranyl, -CH ₃)	25.0 - 26.0
C-10 (Geranyl, -CH ₃)	17.0 - 18.0

Note: The data presented is based on predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Geranyl crotonate** is expected to show characteristic absorption bands for the ester functional group and the carbon-carbon double bonds.

Table 3: Predicted IR Absorption Data for **Geranyl Crotonate**

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
C=O (Ester)	1715 - 1730	Strong
C=C (Alkenyl)	1640 - 1680	Medium
C-O (Ester)	1000 - 1300	Strong
C-H (sp ²)	3010 - 3100	Medium
C-H (sp ³)	2850 - 2960	Strong

Note: The data presented is based on typical values for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Geranyl crotonate** (C₁₄H₂₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (222.32).

Table 4: Expected Mass Spectrometry Data for **Geranyl Crotonate**

m/z	Interpretation
222	Molecular Ion [M] ⁺
136	[M - C ₄ H ₆ O ₂] ⁺ (Loss of crotonate group)
69	[C ₅ H ₉] ⁺ (Geranyl fragment)
41	[C ₃ H ₅] ⁺ (Allylic fragment)

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Geranyl crotonate** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: As **Geranyl crotonate** is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.
- Data Acquisition: Record a background spectrum of the clean salt plates. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

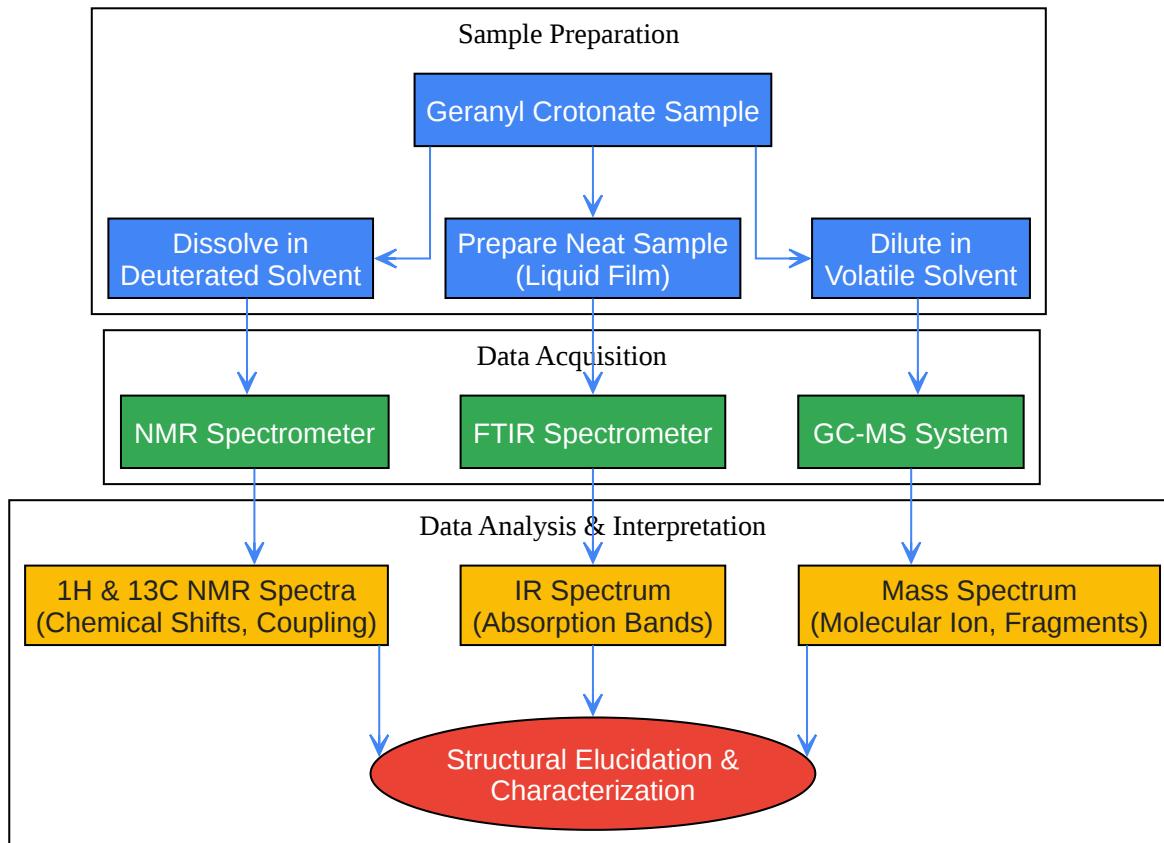
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like **Geranyl crotonate**.

- Sample Preparation: Prepare a dilute solution of **Geranyl crotonate** in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC-MS Setup:
 - Gas Chromatograph: Use a capillary column suitable for the analysis of terpenes (e.g., a non-polar or medium-polar column). Set an appropriate temperature program for the oven to ensure good separation of the analyte from any impurities. The injector temperature is typically set to 250 °C.
 - Mass Spectrometer: Use electron ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).
- Data Acquisition: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
- Data Analysis: Identify the peak corresponding to **Geranyl crotonate** in the TIC based on its retention time. Analyze the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Geranyl crotonate**.



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Caption: General workflow for the spectroscopic analysis of **Geranyl crotonate**.

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References

- 1. Geranyl crotonate | 56172-46-4 | Benchchem [benchchem.com]
- 2. US2187694A - Geranyl crotonate - Google Patents [patents.google.com]
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